Spectroscopic Characterization of Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate: A Technical Guide
Spectroscopic Characterization of Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1][2][3] The introduction of a difluoroethyl group at the nitrogen atom can significantly modulate the compound's lipophilicity, metabolic stability, and basicity, making it a key target for analog synthesis in drug development programs. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds to provide a robust, predictive, and interpretive guide for researchers.[2][4]
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of the target compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
A. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methyl ester, and the N-difluoroethyl substituent. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (piperidine) | 3.2 - 3.4 | dd | J = 10.0, 4.0 |
| H-6eq (piperidine) | 2.9 - 3.1 | dt | J = 12.0, 3.0 |
| H-6ax (piperidine) | 2.4 - 2.6 | td | J = 12.0, 3.0 |
| O-CH₃ (ester) | 3.70 | s | - |
| N-CH₂ | 2.8 - 3.0 | td | J = 15.0, 4.0 |
| CHF₂ | 5.8 - 6.2 | tt | J = 56.0, 4.0 |
| H-3, H-4, H-5 (piperidine) | 1.4 - 1.9 | m | - |
Causality Behind Experimental Choices: The predicted chemical shifts are based on data from similar piperidine-2-carboxylate systems and N-substituted piperidines.[4][5][6] For instance, the methoxy protons of methyl piperidine-2-carboxylate are reported around 3.70 ppm.[4] The protons on the carbon adjacent to the nitrogen (H-6) are expected to be shifted downfield due to the inductive effect of the nitrogen atom. The most notable feature will be the triplet of triplets for the CHF₂ proton, a result of coupling to both the geminal fluorine atoms and the vicinal protons of the N-CH₂ group. The large geminal ¹H-¹⁹F coupling constant (around 56 Hz) is characteristic of difluoromethyl groups.
B. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 172 - 175 |
| CHF₂ | 113 - 117 (t, J ≈ 240 Hz) |
| C-2 (piperidine) | 58 - 62 |
| O-CH₃ (ester) | 51 - 53 |
| C-6 (piperidine) | 54 - 58 |
| N-CH₂ | 50 - 54 (t, J ≈ 20 Hz) |
| C-4 (piperidine) | 25 - 29 |
| C-3, C-5 (piperidine) | 22 - 26 |
Causality Behind Experimental Choices: The predicted chemical shifts are derived from reference data for piperidine derivatives and fluorinated aliphatic chains.[4][7][8] The carbonyl carbon of the ester is expected in the typical downfield region of 172-175 ppm. The most characteristic signal will be that of the CHF₂ carbon, which will appear as a triplet due to the one-bond coupling with the two fluorine atoms, with an expectedly large coupling constant of approximately 240 Hz. The N-CH₂ carbon will also exhibit a triplet due to two-bond C-F coupling.
C. Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for NMR analysis.
-
Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD).[2][9]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[10][11]
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the low natural abundance of the ¹³C isotope.[12]
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
A. Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (ester) | 1730 - 1750 | Strong |
| C-F stretch | 1050 - 1150 | Strong |
| C-O stretch (ester) | 1100 - 1300 | Strong |
| C-N stretch | 1020 - 1250 | Medium |
Causality Behind Experimental Choices: The predicted frequencies are based on well-established correlations for common functional groups.[13][14][15] The most prominent peak is expected to be the strong absorption from the ester carbonyl (C=O) stretch between 1730 and 1750 cm⁻¹. The C-F stretches will also be a dominant feature, appearing as strong bands in the 1050-1150 cm⁻¹ region. The presence of various C-H, C-O, and C-N stretching and bending vibrations will contribute to a complex fingerprint region.
B. Experimental Protocol for IR Data Acquisition
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Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a modern and convenient alternative that requires minimal sample preparation.[11][14]
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition : A background spectrum is first collected, followed by the spectrum of the sample. The instrument software automatically subtracts the background to produce the final spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
A. Predicted Mass Spectrometry Data
For Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique due to the basicity of the piperidine nitrogen.[1][16]
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 206.1242 | Protonated molecular ion |
| [M-OCH₃]⁺ | 175.1031 | Loss of the methoxy group |
| [M-COOCH₃]⁺ | 147.0925 | Loss of the carbomethoxy group |
| [C₅H₁₀N]⁺ | 84.0813 | Piperidine ring fragment |
Causality Behind Experimental Choices: The predicted fragmentation patterns are based on the known behavior of piperidine derivatives in ESI-MS.[1] Alpha-cleavage, the cleavage of a carbon-carbon bond adjacent to the nitrogen, is a dominant fragmentation pathway for piperidines.[1] This would lead to the loss of the carbomethoxy group. The protonated molecular ion ([M+H]⁺) is expected to be the base peak.
B. Experimental Protocol for MS Data Acquisition
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